![molecular formula C21H25N5O B5650028 (1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650028.png)
(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of complex bicyclic molecules, akin to the compound , often involves intricate reaction pathways. For instance, the synthesis of related dioxabicyclo[3.3.1]nonane derivatives, as reported by Lynch et al. (1994), demonstrates the formation of bicyclic ring systems with specific configurations and substituents, highlighting the synthetic challenges and strategies that might be relevant for the synthesis of the target compound (Lynch, Lee, Martín, & Davis, 1994).
Molecular Structure Analysis
The structural analysis of bicyclic compounds, such as the one under consideration, often reveals unique conformational dynamics and intramolecular interactions. For example, the study of dioxabicyclo[3.3.1]nonane derivatives by Lynch et al. (1994) elucidates how bond angles and intramolecular contacts can influence the overall molecular conformation, which is crucial for understanding the molecular structure of complex bicyclic compounds (Lynch et al., 1994).
Chemical Reactions and Properties
The chemical behavior of bicyclic compounds is influenced by their structural features. For example, the reactivity and selectivity observed in the synthesis of indoles and tetrazoles using diazabicyclo[2.2.2]octane derivatives, as discussed by Ghumro et al. (2017), provide insights into the types of chemical reactions and properties that might be expected from similar bicyclic compounds (Ghumro et al., 2017).
Physical Properties Analysis
The physical properties of bicyclic compounds like the one can be complex due to their rigid structures and potential for diverse intermolecular interactions. Analyzing these properties requires detailed spectroscopic and structural investigations, as exemplified by the work on similar compounds (Lynch et al., 1994).
properties
IUPAC Name |
1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-14-20(24-13-23-14)12-25-9-15-2-5-18(11-25)26(10-15)21(27)17-4-3-16-6-7-22-19(16)8-17/h3-4,6-8,13,15,18,22H,2,5,9-12H2,1H3,(H,23,24)/t15-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVHYUAWCBUYRO-MAUKXSAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-6-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
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